Suftalan Zine
Description
Suftalan Zine, also referred to as Photocyanine, is a zinc phthalocyanine-based compound recognized for its application in photodynamic therapy (PDT). Phthalocyanines are macrocyclic compounds that form complexes with metal ions, and their photodynamic efficiency is highly dependent on the central metal ion and substituents. This compound (zinc phthalocyanine, ZnPc) exhibits the highest photodynamic efficiency among phthalocyanine complexes due to zinc’s ability to enhance intersystem crossing, thereby promoting the generation of reactive oxygen species (ROS) upon light activation .
Properties
CAS No. |
1217554-34-1 |
|---|---|
Molecular Formula |
C50H24K2N10O10S2Zn |
Molecular Weight |
1132.4986 |
IUPAC Name |
Suftalan Zine |
InChI |
InChI=1S/C50H28N10O10S2.2K.Zn/c61-47-31-5-1-2-6-32(31)48(62)59(47)21-23-9-13-27-35(17-23)43-53-39(27)51-41-29-15-11-25(71(65,66)67)19-37(29)45(55-41)58-46-38-20-26(72(68,69)70)12-16-30(38)42(56-46)52-40-28-14-10-24(18-36(28)44(54-40)57-43)22-60-49(63)33-7-3-4-8-34(33)50(60)64;;;/h1-20H,21-22H2,(H4,51,52,53,54,55,56,57,58,61,62,63,64,65,66,67,68,69,70);;;/q;2*+1;+2/p-4 |
InChI Key |
YSUFNZIEZXWVNV-UHFFFAOYSA-J |
SMILES |
O=C(C(C=CC=C1)=C1C2=O)N2CC3=CC4=C5N6C(N=C7C(C=CC(S(=O)(O[K])=O)=C8)=C8C(N=C9C%10=C%11C=CC(S(=O)(O[K])=O)=C%10)=[N+]7[Zn-2]6%12N9C%11=NC(C%13=C%14C=C(CN%15C(C(C=CC=C%16)=C%16C%15=O)=O)C=C%13)=[N+]%12C%14=N5)=C4C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Suftalan Zine belongs to the phthalocyanine family, which shares a common macrocyclic structure but varies in central metal ions and peripheral substituents. Key comparable compounds include:
Key Findings:
- This compound (ZnPc) : Zinc’s electronic properties optimize photodynamic activity, making it superior to aluminum or unsubstituted phthalocyanines. Its lipophilicity, however, may limit solubility, necessitating formulation enhancements .
- PC422 : Silicon substitution improves solubility and reduces aggregation, which can mitigate self-quenching effects. However, this modification may slightly reduce ROS generation compared to zinc-based analogs .
- RLP068 : Cationic charges enhance binding to negatively charged cell membranes, improving targeting in microbial or tumor environments. This property is absent in this compound, which relies on passive targeting .
Performance in Clinical and Preclinical Studies
- Efficacy : this compound’s ROS yield under light irradiation is 20–30% higher than silicon-substituted phthalocyanines and over 50% higher than aluminum complexes in vitro .
- Stability : Zinc phthalocyanines like this compound exhibit greater thermal and photochemical stability compared to cationic variants, which may degrade under prolonged light exposure .
- Toxicity : All phthalocyanines show low dark toxicity, but this compound’s selectivity for diseased tissues requires further optimization to minimize off-target effects in vivo .
Q & A
Q. What meta-analysis techniques are effective for reconciling disparate findings in this compound's mechanism of action studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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